tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate alcohols or amines under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully monitored to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate is used as a protecting group for amines in organic synthesis. It is also employed in the synthesis of complex organic molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the hydroxy and isopropyl groups.
N-Boc-ethanolamine: Another carbamate used as a protecting group in organic synthesis.
tert-Butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate: A structurally similar compound with slight variations in the alkyl chain.
Uniqueness: tert-Butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate is unique due to its specific functional groups, which confer distinct reactivity and stability. Its combination of a hydroxy group, isopropyl group, and carbamate group makes it versatile for various applications in synthesis and research.
Properties
Molecular Formula |
C14H29NO3 |
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Molecular Weight |
259.38 g/mol |
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-2,5-dimethylhexan-3-yl]carbamate |
InChI |
InChI=1S/C14H29NO3/c1-9(2)11(8-16)12(10(3)4)15-13(17)18-14(5,6)7/h9-12,16H,8H2,1-7H3,(H,15,17) |
InChI Key |
WJPPMCPHGJZFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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